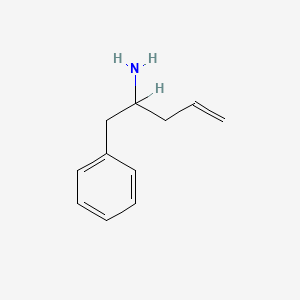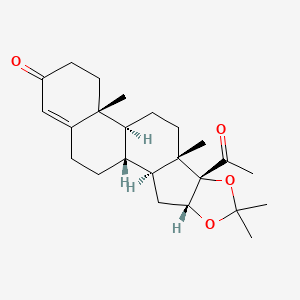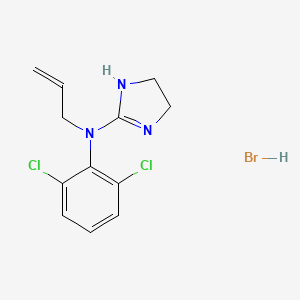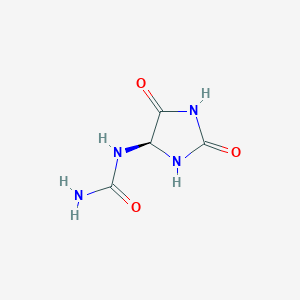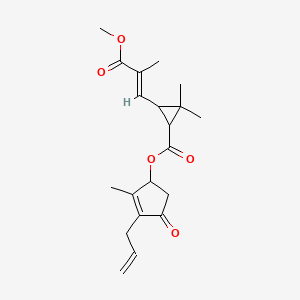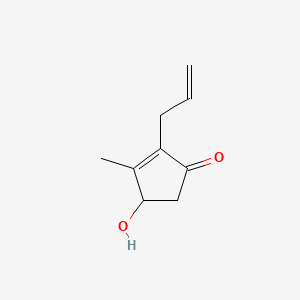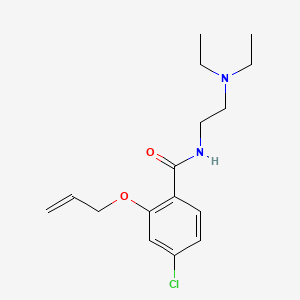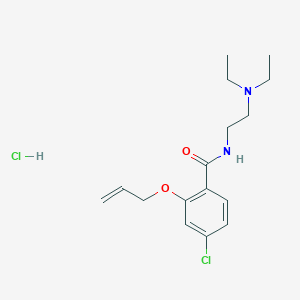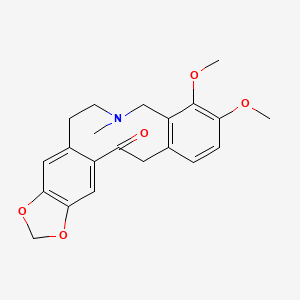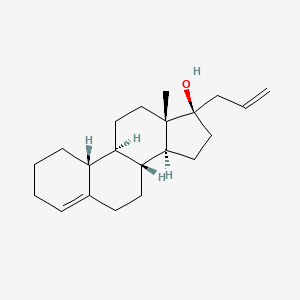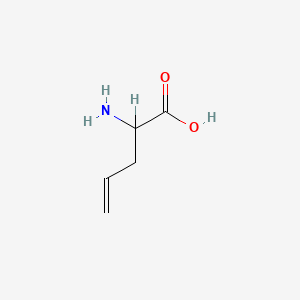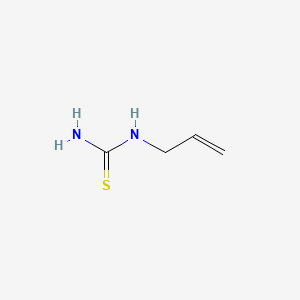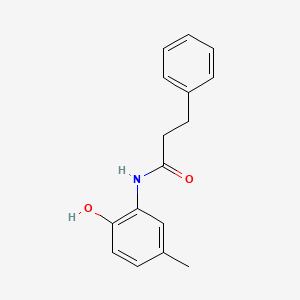
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Overview
Description
Mechanism of Action
Target of Action
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as Tolterodine , primarily targets muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of smooth muscles, particularly in the urinary bladder .
Mode of Action
This compound acts as a muscarinic receptor antagonist . It binds to these receptors, preventing the action of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in the relaxation of the bladder muscles, reducing the urge to urinate .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By blocking muscarinic receptors, it disrupts the signal transduction of acetylcholine, leading to decreased muscle contractions in the urinary bladder . The downstream effects include reduced urinary urgency and increased bladder capacity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and undergoes extensive first-pass metabolism . The bioavailability of this compound is influenced by factors such as the rate of absorption, the extent of metabolism, and the rate of excretion .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of the detrusor muscle in the bladder wall. This results in decreased urinary frequency, urgency, and incidences of incontinence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of the compound . For instance, certain food and drug interactions can alter the metabolism of this compound, thereby affecting its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AA147 involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain AA147 in high purity .
Industrial Production Methods
While specific industrial production methods for AA147 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
AA147 undergoes several types of chemical reactions, including:
Reduction: While reduction reactions are less common, AA147 can potentially undergo reduction under specific conditions.
Substitution: AA147 can participate in substitution reactions, particularly involving its hydroxyl and amide functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions involving AA147.
Major Products Formed
The major products formed from the reactions of AA147 include modified endoplasmic reticulum proteins and various substituted derivatives of AA147, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
AA147 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AA147 is unique among endoplasmic reticulum proteostasis regulators due to its dual activation of the activating transcription factor 6 and nuclear factor erythroid 2-related factor 2 pathways. Similar compounds include:
Other Proteostasis Regulators: Compounds that modulate the unfolded protein response or oxidative stress responses, such as tunicamycin and thapsigargin, but with distinct mechanisms of action and cellular targets.
AA147’s ability to selectively activate both the activating transcription factor 6 and nuclear factor erythroid 2-related factor 2 pathways makes it a valuable tool for studying cellular stress responses and developing potential therapeutic agents .
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLTHOHBAGPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


